L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-

tetracysteine tag biarsenical labeling protein imaging

Researchers requiring site-specific protein labeling with minimal structural perturbation often face high nonspecific background from large fluorescent tags. The CCPGCC hexapeptide (TC tag) solves this by providing a compact, pre-organized tetracoordinate binding pocket for biarsenical dyes (FlAsH/ReAsH) and Zn²⁺ ions. - Sub-picomolar FlAsH affinity (Kd ~40 pM) enables 1:1 labeling stoichiometry for quantitative release assays. - >50,000-fold fluorescence turn-on upon dye binding eliminates background, enabling true pulse-chase experiments. - 6-residue size preserves >90% native protein kinetics; reversible binding (t₁/₂ <5 min with EDT) supports wash-free protocols. Supplied as lyophilized powder with HPLC and MS certification for batch-to-batch consistency.

Molecular Formula C19H32N6O7S4
Molecular Weight 584.8 g/mol
CAS No. 636575-87-6
Cat. No. B12592533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-
CAS636575-87-6
Molecular FormulaC19H32N6O7S4
Molecular Weight584.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O
InChIInChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1
InChIKeyPCYFMDUCBPABFA-VLJOUNFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- (CCPGCC) – Why This Specific Tetracysteine Peptide Matters for Precise Molecular Labeling and Metal Sensing


L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- (CAS 636575-87-6) is a synthetic hexapeptide with the sequence H-Cys-Cys-Pro-Gly-Cys-Cys-OH, commonly referred to as the tetracysteine (TC) tag CCPGCC [1]. This peptide contains the core CCPGC motif that selectively coordinates Zn²⁺ ions and also forms the recognition element for biarsenical fluorescent dyes such as FlAsH and ReAsH, enabling site‑specific protein labeling in live cells with minimal structural perturbation [2]. Unlike generic cysteine‑rich peptides, the precisely ordered Cys‑Cys‑Pro‑Gly‑Cys‑Cys architecture confers both high‑affinity metal coordination and a geometrically constrained binding pocket for biarsenical fluorophores, making this specific sequence indispensable for applications where nonspecific thiol reactivity must be avoided.

Why Generic Cysteine‑Rich Peptides Cannot Substitute for L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- (CCPGCC) in Quantitative Assays


The biological activity of CCPGCC depends critically on the exact spacing and spatial orientation of its four cysteine residues, which create a pre‑organized tetracoordinate binding site for both Zn²⁺ and biarsenical dyes [1]. Even single‑residue insertions, deletions, or substitutions within the CCPGCC motif dramatically reduce binding affinity and selectivity; for instance, the alternate motif CCKACC (KA‑tag) evolved to overcome cross‑reactivity issues precisely because CCPGCC and other cysteine‑rich sequences exhibit distinct orthogonality profiles [2]. Generic polycysteine peptides lack the Pro‑Gly turn element that pre‑positions the thiol groups, resulting in orders‑of‑magnitude weaker affinity and higher nonspecific background, making them unsuitable for any application requiring quantifiable, reproducible labeling or detection.

L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- (CCPGCC): Quantitative Differentiation Against Closest Analogs


Sub‑Picomolar Binding Affinity for FlAsH Biarsenical Dye Versus Generic Cysteine‑Rich Peptides

The CCPGCC tetracysteine motif binds the biarsenical dye FlAsH with a dissociation constant (Kd) of approximately 4 × 10⁻¹¹ M (40 pM), as determined by fluorescence polarization titration [1]. This affinity is orders of magnitude higher than that of unstructured cysteine‑rich sequences (e.g., a simple Cys₄ peptide), which exhibit Kd values in the micromolar range or display no saturable binding [2]. The precise Pro‑Gly spacing in CCPGCC pre‑organizes the four thiols into a tetrahedral geometry that perfectly matches the arsenic–arsenic distance in FlAsH, a feature absent in alternative tags such as the KA‑tag (CCKACC), which was deliberately engineered to be orthogonal and therefore cannot bind FlAsH with comparable affinity [3].

tetracysteine tag biarsenical labeling protein imaging

5 nM Zn²⁺ Detection Limit Outperforms Conventional Fluorescent and Colorimetric Sensors

An electrochemical biosensor employing the CCPGC recognition motif (the core of CCPGCC) achieves a Zn²⁺ detection limit of 5 nM (0.33 µg/L), as measured by electrochemical impedance spectroscopy on a gold‑nanoparticle‑modified glassy‑carbon electrode [1]. This sensitivity is comparable to that of atomic absorption spectrometry (AAS) and surpasses most previously reported fluorescent sensors (typical detection limits 50–500 nM) and colorimetric sensors (typical detection limits 0.1–10 µM) [2]. The sensor also demonstrates negligible interference from other physiological metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺), underscoring the specificity conferred by the CCPGC sequence [1].

Zn²⁺ sensing electrochemical biosensor heavy metal detection

Six‑Residue CCPGCC Tag Minimizes Functional Perturbation Compared to Large Protein Tags

The CCPGCC hexapeptide (molecular weight ~696 Da) is approximately 37‑fold smaller than green fluorescent protein (GFP, ~27 kDa, 238 residues) and significantly smaller than other commonly used tags such as FLAG (8 residues), HA (9 residues), and Myc (10 residues) [1]. Genetic insertion of CCPGCC into surface‑exposed loops of membrane proteins (e.g., dopamine transporter, GPCRs) preserves native transport kinetics and ligand‑binding affinities within 90–110% of wild‑type values, whereas GFP fusions often reduce surface expression by 30–70% and alter ligand pharmacology [2]. This minimal functional perturbation is attributed to the extremely small footprint and the absence of bulky tertiary structure.

protein engineering tag size comparison functional preservation

CCPGCC Enables Quantitative, Reversible, and Ratiometric Protein Labeling Versus Irreversible Covalent Tags

Unlike irreversible covalent tags such as SNAP‑tag or HaloTag, which permanently modify the target protein, the CCPGCC–FlAsH interaction is rapidly reversed by excess dithiol competitors (e.g., 1 mM ethanedithiol, t₁/₂ for dissociation < 5 min) [1]. This reversibility enables pulse‑chase experiments to monitor protein trafficking dynamics and allows ratiometric imaging using FlAsH (green) and ReAsH (red) with a single CCPGCC tag, a capability not achievable with enzyme‑based tags that require separate genetic constructs for each color [2]. The fluorescence quantum yield of FlAsH increases from <0.001 in solution to ~0.5 upon CCPGCC binding, providing an approximately 50,000‑fold fluorescence turn‑on that dramatically reduces background [1].

reversible labeling ratiometric imaging pulse-chase

Single‑Digit Nanomolar Zn²⁺ Affinity Underpins Selective Metal Chelation Versus Glutathione and Metallothionein

The CCPGCC motif binds Zn²⁺ with an apparent dissociation constant (Kd) in the low nanomolar range (~2–10 nM at pH 7.4), as determined by competition with the fluorimetric chelator FluoZin‑3 [1]. This affinity is substantially higher than that of the cellular thiol buffer glutathione (GSH), which binds Zn²⁺ with a Kd of approximately 2 × 10⁻⁴ M, and is comparable to that of certain zinc‑finger domains and metallothionein isoforms [2]. The affinity is sequence‑dependent: altering the Pro‑Gly spacing or replacing cysteines with histidines increases Kd by 10‑ to 100‑fold, confirming that the native CCPGCC sequence is optimized for Zn²⁺ coordination [1].

zinc affinity metal chelation tetracysteine motif

High‑Impact Application Scenarios Where L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- (CCPGCC) Provides Documented Advantages


Live‑Cell Protein Trafficking Studies Requiring Pulse‑Chase and Ratiometric Imaging

When investigators need to track the spatiotemporal dynamics of a membrane protein (e.g., GPCR, transporter, or ion channel) in real time with minimal functional perturbation, CCPGCC is the tag of choice. Its six‑residue size preserves native protein kinetics within 10% of wild‑type values [1], while the reversible FlAsH binding (t₁/₂ < 5 min with EDT) enables true pulse‑chase experiments without the need for separate constructs [2]. The >50,000‑fold fluorescence turn‑on ensures that only the labeled pool is detected, eliminating the high background that plagues constitutively fluorescent tags.

Ultrasensitive Zn²⁺ Quantification in Environmental and Clinical Samples

For regulatory environmental monitoring or clinical diagnostics where Zn²⁺ must be detected at sub‑nanomolar concentrations in the presence of interfering metal ions, the CCPGC‑based electrochemical sensor offers a 5 nM detection limit—10‑ to 100‑fold lower than conventional fluorescent and colorimetric methods [3]. The peptide’s specificity, driven by the CCPGC motif’s tetracoordinate Zn²⁺ binding pocket, ensures negligible cross‑reactivity with Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, and Fe³⁺, making it suitable for complex matrices such as serum or wastewater [4].

Recombinant Protein Quality Control Using Quantitative Biarsenical Labeling

In biopharmaceutical production, where consistent and quantitative labeling of a target protein is required for release assays, CCPGCC provides a well‑characterized, high‑affinity tag with a documented FlAsH Kd of ~40 pM [5]. This sub‑picomolar affinity ensures that labeling stoichiometry approaches 1:1 under subsaturating dye concentrations, enabling precise quantification of protein yield and integrity. The small tag size also reduces the risk of immunogenicity compared to larger epitope tags, an important consideration for therapeutic protein characterization.

Zinc‑Chelating Peptide Standards for Metalloprotein Research

Biochemists studying zinc‑dependent enzymes or zinc‑finger transcription factors require peptide standards with defined Zn²⁺ affinities for competition assays. CCPGCC, with its Kd(Zn²⁺) of 2–10 nM [6], serves as an ideal reference compound because its affinity is intermediate between tight‑binding zinc‑finger domains (Kd ~10⁻¹¹–10⁻¹² M) and weak cellular ligands like GSH (Kd ~2 × 10⁻⁴ M). This allows it to function as a quantitative zinc‑buffering agent in vitro, and its synthetic availability ensures batch‑to‑batch consistency that cannot be achieved with recombinant protein fragments.

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